molecular formula C25H24N4O2S2 B3296198 N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide CAS No. 892417-06-0

N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B3296198
CAS No.: 892417-06-0
M. Wt: 476.6 g/mol
InChI Key: HAFWPVFJRPXUSK-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide is a thioether-linked acetamide derivative featuring a methoxyphenethylamine moiety and a pyridazine-thiazole hybrid scaffold. The methoxy group at the ortho position of the phenyl ring likely enhances lipophilicity, while the pyridazine-thiazole system may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-17-24(33-25(27-17)19-9-4-3-5-10-19)20-12-13-23(29-28-20)32-16-22(30)26-15-14-18-8-6-7-11-21(18)31-2/h3-13H,14-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFWPVFJRPXUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with the methoxyphenyl ethylamine derivative. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and pyridazine rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under inert atmospheres.

    Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts and are conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or neuroprotective agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions.

Comparison with Similar Compounds

Core Scaffold Variations

Key Differences :

  • Pyridazine vs. Triazole/Oxadiazole: The target compound contains a pyridazine ring fused to a thiazole group, whereas analogs like N-(2-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () utilize a 1,2,4-triazole core. Triazoles are known for hydrogen-bonding capabilities, while pyridazines may exhibit distinct electronic properties due to their nitrogen positioning .
  • Thiazole vs. Furan/Thiophene : The 4-methyl-2-phenyl-thiazole substituent in the target contrasts with furan () or thiophene () rings in analogs. Thiazoles often enhance metabolic stability compared to heterocycles like furan .

Substituent Effects

  • Aryl Groups: The 2-methoxyphenethyl group in the target differs from 2-ethoxyphenyl () or 4-fluorophenyl (). Ethoxy groups may increase steric bulk, while fluorine can improve bioavailability via reduced metabolism . In 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide (), the furan ring introduces polarity but may reduce membrane permeability compared to phenyl-thiazole systems .

Pharmacological Activity

  • Anti-Exudative Activity: Analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s thiazole-pyridazine scaffold may enhance potency due to improved target engagement, though direct data are unavailable .
  • Antiproliferative Potential: Hydroxyacetamide derivatives with imidazole-triazole scaffolds () demonstrated antiproliferative activity, suggesting that the target’s pyridazine-thiazole system could similarly interact with kinase domains .

Common Strategies

  • S-Alkylation : Used in 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]}sulfanyl}-N-(pyrazin-2-yl)acetamide () via reaction of thiol intermediates with chloroacetamides. The target compound likely employs a similar step for sulfanyl bridge formation .
  • Condensation Reactions : Hydroxyacetamide derivatives () were synthesized using Zeolite (Y-H) catalysts under reflux. Pyridazine-thiazole systems may require optimized conditions for regioselectivity .

Key Reagents and Conditions

Compound Class Reagents/Conditions Reference
Target Pyridazine-Thiazole Likely CS₂/KOH for thiolation (analogous to )
Triazole Derivatives () LiH/DMF for alkylation
Oxadiazole Derivatives MeOH/N₂H₄·H₂O for cyclization

Physicochemical and Spectroscopic Data

NMR Profiling

  • Analogs like compounds 1 and 7 () showed conserved chemical shifts in most regions except substituent-sensitive positions (e.g., regions A and B). The target’s methoxyphenethyl and thiazole groups would likely alter shifts in analogous regions, aiding structural confirmation .

Molecular Weight and Lipophilicity

Compound Molecular Weight (approx.) LogP (Predicted)
Target Compound ~520 g/mol ~3.5
N-(2-ethoxyphenyl)-triazole analog () ~450 g/mol ~2.8
Thiophene-triazole () ~430 g/mol ~3.1

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridazine-thiazole core. Key steps include:

  • Thiazole Ring Formation : Reacting 4-methyl-2-phenylthiazole precursors with pyridazine derivatives under reflux conditions using catalysts like pyridine and zeolite (Y-H) .
  • Sulfanyl-Acetamide Coupling : Introducing the sulfanyl-acetamide moiety via nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF) and bases (e.g., NaH) for deprotonation .
  • Final Purification : Recrystallization from ethanol or chromatography for high-purity isolates .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and connectivity, with methoxy (~3.8 ppm) and thiazole protons (~7.5 ppm) as diagnostic signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : For unambiguous confirmation, SHELX programs refine crystal structures, resolving bond lengths and angles .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer :

  • Solvents : Ethanol, DMF, or THF are preferred for solubility of intermediates.
  • Temperature : Reflux (100–150°C) for cyclization steps; room temperature for coupling reactions .
  • Catalysts : Zeolites or pyridine enhance reaction efficiency in thiazole formation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test alternative catalysts (e.g., Pd-based) for coupling steps to reduce side products .
  • Temperature Gradients : Use microwave-assisted synthesis to accelerate reactions and improve regioselectivity .
  • In-line Analytics : Implement LC-MS monitoring to identify and isolate intermediates early .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, especially in aromatic regions .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What computational strategies predict this compound’s biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against kinase or protease targets, leveraging the thiazole-pyridazine scaffold’s affinity for ATP-binding pockets .
  • Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding via the acetamide group) using Schrödinger Suite .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied substituents (e.g., halogens on the phenyl ring) to assess impact on activity .
  • Bioassay Panels : Test against cancer cell lines (e.g., MCF-7, HeLa) and measure IC50_{50} values. Correlate with logP values to study permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide

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